molecular formula C23H33N3O5 B11032630 N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide

N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide

Cat. No.: B11032630
M. Wt: 431.5 g/mol
InChI Key: XBZONUBYMAEEKY-UHFFFAOYSA-N
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Description

N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Functionalization: Introduction of the pyridinyl and cyclopropanecarboxamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique spirocyclic structure and specific functional groups of This compound contribute to its distinct chemical properties and potential applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H33N3O5

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-[9-(2,6-dimethoxypyridine-3-carbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C23H33N3O5/c1-29-19-6-5-18(21(25-19)30-2)22(28)26-12-9-23(10-13-26)15-16(8-14-31-23)7-11-24-20(27)17-3-4-17/h5-6,16-17H,3-4,7-15H2,1-2H3,(H,24,27)

InChI Key

XBZONUBYMAEEKY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCC3(CC2)CC(CCO3)CCNC(=O)C4CC4)OC

Origin of Product

United States

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